molecular formula C20H27N3O5S3 B11412875 1-(3-{[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one

1-(3-{[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one

Cat. No.: B11412875
M. Wt: 485.6 g/mol
InChI Key: WFNCEEOWFYNUCX-UHFFFAOYSA-N
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Description

1-(3-{[4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core linked to a thiazole ring, which is further substituted with sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Linking to Pyrrolidin-2-one: The final step involves coupling the thiazole derivative with pyrrolidin-2-one through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-{[4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-{[4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiazole ring can also interact with nucleic acids, affecting their function.

Comparison with Similar Compounds

  • 4-methylbenzenesulfonyl chloride
  • 4-methylbenzenemethanesulfonyl chloride
  • 4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness: 1-(3-{[4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core with a thiazole ring and multiple sulfonyl groups

Properties

Molecular Formula

C20H27N3O5S3

Molecular Weight

485.6 g/mol

IUPAC Name

1-[3-[[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]amino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C20H27N3O5S3/c1-3-14-30(25,26)20-22-19(31(27,28)16-9-7-15(2)8-10-16)18(29-20)21-11-5-13-23-12-4-6-17(23)24/h7-10,21H,3-6,11-14H2,1-2H3

InChI Key

WFNCEEOWFYNUCX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCCCN2CCCC2=O)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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